Cas no 480450-04-2 (3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid)

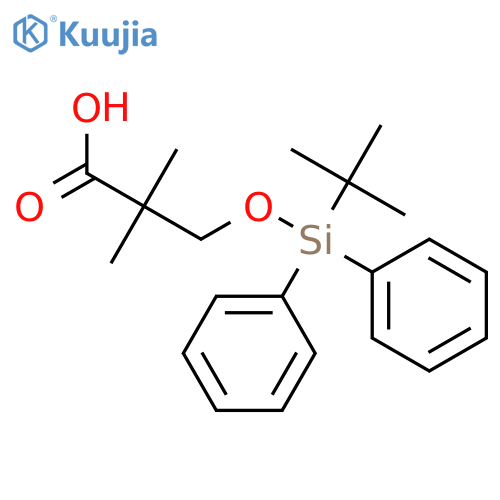

480450-04-2 structure

商品名:3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid

CAS番号:480450-04-2

MF:C21H28O3Si

メガワット:356.530727386475

MDL:MFCD28966754

CID:2648018

PubChem ID:16067172

3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- E87330

- 3-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylpropanoic acid

- 3-((tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid

- PS-18796

- A1-21385

- DA-42344

- 3-[(tert-Butyldiphenylsilyl)oxy]-2,2-dimethylpropanoic Acid

- 3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropanoic acid

- C21H28O3Si

- SCHEMBL1504056

- MFCD28966754

- 3-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethyl-propanoic acid

- SY290495

- 480450-04-2

- NMICKXRYUBQJHR-UHFFFAOYSA-N

- 3-{[tert-butyl(diphenyl)silyl]oxy}-2,2-dimethylpropanoic acid

- 3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid

-

- MDL: MFCD28966754

- インチ: InChI=1S/C21H28O3Si/c1-20(2,3)25(17-12-8-6-9-13-17,18-14-10-7-11-15-18)24-16-21(4,5)19(22)23/h6-15H,16H2,1-5H3,(H,22,23)

- InChIKey: NMICKXRYUBQJHR-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)C(=O)O

計算された属性

- せいみつぶんしりょう: 356.18077129g/mol

- どういたいしつりょう: 356.18077129g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 25

- 回転可能化学結合数: 7

- 複雑さ: 423

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1198223-1g |

3-[(tert-Butyldiphenylsilyl)oxy]-2,2-dimethylpropanoic Acid |

480450-04-2 | 95% | 1g |

$115 | 2024-07-19 | |

| 1PlusChem | 1P01O48G-500mg |

3-((tert-Butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid |

480450-04-2 | 95% | 500mg |

$49.00 | 2024-05-01 | |

| abcr | AB612528-10g |

3-[(tert-Butyldiphenylsilyl)oxy]-2,2-dimethylpropanoic acid; . |

480450-04-2 | 10g |

€818.30 | 2024-07-19 | ||

| Aaron | AR01O4GS-25g |

3-((tert-Butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid |

480450-04-2 | 97% | 25g |

$231.00 | 2025-02-13 | |

| eNovation Chemicals LLC | Y1231194-25g |

3-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethyl-propanoic acid |

480450-04-2 | 97% | 25g |

$1040 | 2024-07-21 | |

| Aaron | AR01O4GS-10g |

3-((tert-Butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid |

480450-04-2 | 97% | 10g |

$116.00 | 2025-02-13 | |

| Aaron | AR01O4GS-1g |

3-((tert-Butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid |

480450-04-2 | 97% | 1g |

$33.00 | 2025-02-13 | |

| Aaron | AR01O4GS-5g |

3-((tert-Butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid |

480450-04-2 | 97% | 5g |

$77.00 | 2025-02-13 | |

| eNovation Chemicals LLC | Y1231194-250g |

3-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethyl-propanoic acid |

480450-04-2 | 97% | 250g |

$5290 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1231194-10g |

3-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethyl-propanoic acid |

480450-04-2 | 97% | 10g |

$455 | 2025-02-27 |

3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid 関連文献

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

480450-04-2 (3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid) 関連製品

- 557-08-4(10-Undecenoic acid zinc salt)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:480450-04-2)

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):220/439/1081